molecular formula C14H19BO5 B1399643 Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1029439-78-8

Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1399643
CAS No.: 1029439-78-8
M. Wt: 278.11 g/mol
InChI Key: WHVRODJDSNIUCV-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1029439-78-8, molecular formula: C₁₄H₁₉BO₅) is a boronate ester derivative of methyl benzoate. It features a hydroxyl group at the 5-position and a pinacol-protected boronate group at the 2-position of the benzene ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its molecular weight is 278.11 g/mol, and it is stored under dry conditions at 2–8°C due to sensitivity to moisture. Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name

methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(17)18-5/h6-8,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVRODJDSNIUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative to facilitate the formation of carbon-carbon bonds. This compound interacts with palladium catalysts to form intermediate complexes that enable the coupling of aryl halides with boronic acids, leading to the synthesis of biaryl compounds.

In addition to its role in organic synthesis, this compound can interact with various enzymes and proteins. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The nature of these interactions is often dependent on the specific structure of the enzyme and the binding affinity of the compound.

Cellular Effects

The effects of this compound on cellular processes are diverse and can vary depending on the type of cell and the concentration of the compoundFor instance, it may affect the phosphorylation status of proteins, thereby altering their function and downstream signaling events.

Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins. This can lead to changes in the expression levels of specific genes, ultimately affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with target biomolecules, such as enzymes or proteins. This covalent binding can result in the inhibition or activation of the target molecule’s function.

Additionally, this compound can act as a competitive inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This type of inhibition can lead to a decrease in the enzyme’s catalytic activity and subsequent changes in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or heat.

Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings. For example, prolonged exposure to the compound can lead to cumulative changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may have minimal or beneficial effects, such as enhancing certain biochemical pathways or improving metabolic function. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential organ damage.

Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration. These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to organic synthesis and enzyme interactions. It can interact with enzymes such as oxidoreductases and transferases, affecting their catalytic activity and altering metabolic flux.

The compound can also influence metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. This can lead to changes in the concentrations of specific metabolites, ultimately impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments.

The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment. These factors can affect the compound’s localization and accumulation within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications.

For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can affect various cellular processes.

Biological Activity

Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1029439-78-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

  • Molecular Formula : C14H19BO5
  • Molecular Weight : 278.11 g/mol
  • CAS Number : 1029439-78-8
  • MDL Number : MFCD18730326

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety is believed to enhance its reactivity and selectivity towards certain enzymes and receptors.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus (MRSA)4–8 μg/mL
Compound BMycobacterium abscessus0.5–1.0 μg/mL
Compound CMycobacterium smegmatis0.5–1.0 μg/mL

These findings suggest that this compound could potentially be developed as an antimicrobial agent against resistant strains of bacteria.

Anticancer Activity

In vitro studies have shown that this compound exhibits promising anticancer properties. For example:

Cell LineIC50 (μM)Notes
MDA-MB-231 (Triple-Negative Breast Cancer)0.126Strong inhibitory effect on cell proliferation
MCF10A (Non-cancerous)>10Selectivity towards cancer cells

The selectivity index indicates that the compound could preferentially target cancer cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated groups compared to controls.
  • Case Study on Anticancer Properties :
    • In a mouse model of metastatic breast cancer using the MDA-MB-231 cell line, treatment with the compound resulted in a notable decrease in tumor size and metastasis compared to untreated controls.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that the compound has moderate bioavailability with slow elimination rates. Toxicity assessments have shown acceptable safety profiles at high doses in animal models:

ParameterValue
Cmax (mg/mL)592 ± 62
t1/2 (hours)>12

These results indicate that this compound may have favorable pharmacokinetic properties for further development.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1029439-78-8) has a molecular formula of C₁₄H₁₉BO₅ and a molecular weight of 278.11 g/mol. The compound features a boronate ester structure that is significant for its reactivity in various chemical transformations .

The synthesis typically involves the reaction of methyl 5-hydroxybenzoate with boron reagents under controlled conditions. For instance, one method includes using bis(pinacolato)diboron in the presence of a palladium catalyst to facilitate the formation of the desired product .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound. It has shown effectiveness against various strains of bacteria, including antibiotic-resistant types. The compound's boron moiety is believed to enhance its interaction with bacterial cell walls or metabolic pathways .

Drug Development

The compound is being explored as a scaffold for developing new therapeutic agents. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity. Research indicates that compounds derived from this compound exhibit promising inhibitory effects on enzymes relevant in cancer and metabolic disorders .

Material Science Applications

This compound is also utilized in material science due to its ability to form stable complexes with metals and other materials. This property makes it suitable for applications in:

  • Polymer Chemistry : As a cross-linking agent in polymer synthesis.
  • Nanotechnology : In the development of nanomaterials for drug delivery systems or sensors due to its biocompatibility and functionalization potential .

Case Study 1: Antimicrobial Resistance

A study published in MDPI demonstrated the synthesis of derivatives from this compound that showed significant antibacterial activity against resistant strains of Staphylococcus aureus. The derivatives were tested for their Minimum Inhibitory Concentration (MIC), revealing effective inhibition at low concentrations .

Case Study 2: Cancer Therapeutics

Another research effort focused on modifying the compound to enhance its selectivity towards cancer cells. The resultant compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. This highlights the potential for further development into viable cancer treatments .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl halides, enabling the synthesis of biaryl structures. This reaction is central to its utility in medicinal chemistry and materials science.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Reaction PartnersCatalyst SystemBaseSolventTemperatureYieldReference
3-Bromo-5-(trifluoromethyl)phenylboronic acid MIDA esterPd(OAc)₂, SPhosK₃PO₄THF/H₂O90°C, 24 h93%
2-Bromo-5-chlorobenzoatePd(dppf)Cl₂·DCMKOAc1,4-Dioxane90°C, 24 h74%
4,7-DibromobenzothiadiazolePdCl₂, PPh₃K₂CO₃Dioxane/H₂O105°C, 6 h96.4%

Mechanistic Insights

  • The boronic ester undergoes transmetallation with a palladium catalyst, forming a Pd-aryl intermediate that couples with the aryl halide .

  • The hydroxy group may stabilize intermediates via hydrogen bonding but typically requires protection in strongly basic conditions .

Oxidation to Phenolic Derivatives

The boronic ester can be oxidized to generate phenolic compounds under mild oxidative conditions.

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProductYieldReference
30% H₂O₂THF/H₂O, 0°C, 1.5 hBiphenyl-2-ol derivatives98%
O₂ (air)MeCN, room temperatureBenzoic acid derivatives100%

Key Observations

  • Oxidation with H₂O₂ proceeds via electrophilic attack on the boron center, followed by hydrolysis to yield the phenol .

  • Air oxidation is slower but effective for large-scale reactions .

Protection/Deprotection of the Hydroxyl Group

The phenolic hydroxyl group can be selectively protected to prevent undesired side reactions during synthesis.

Table 3: Protection Strategies

Protecting ReagentConditionsProductYieldReference
MOM-ClK₂CO₃, DMF, 0°C to RTMethoxymethyl (MOM)-protected derivative53%
TMSClMeCN, H₂O, RTTrimethylsilyl (TMS)-protected derivative100%

Applications

  • Protection with MOM-Cl enhances solubility in non-polar solvents, facilitating subsequent coupling steps .

  • TMS protection is reversible under acidic conditions, enabling selective deprotection .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name CAS Number Substituents (Position) Molecular Formula Key Differences vs. Target Compound
Methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 1352730-33-6 -OH (2), boronate (5) C₁₄H₁₉BO₅ Reversed substituent positions; altered reactivity in cross-coupling
Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 1400976-17-1 -F (4), boronate (2) C₁₄H₁₈BFO₄ Fluorine enhances electron deficiency, accelerating coupling rates
Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 1392814-34-4 -CN (2), boronate (5) C₁₅H₁₈BNO₄ Cyano group increases electrophilicity but reduces solubility
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 269410-00-6 Ethyl ester, boronate (3) C₁₅H₂₁BO₄ Ethyl ester improves lipophilicity for drug delivery
Methyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 58189524 (CID) -NH₂ (2), boronate (3) C₁₄H₂₀BNO₄ Amino group enhances electron donation, altering stability

Preparation Methods

Direct Borylation of Benzoate Derivatives

Method Overview:
This approach involves the direct conversion of halogenated benzoates into boronic esters through palladium-catalyzed borylation. The process typically employs bis(pinacolato)diboron as the boron source, with palladium complexes facilitating the transfer of boron to the aromatic ring.

Reaction Conditions:

  • Catalyst: Palladium complexes such as Pd(dppf)Cl₂ or Pd(OAc)₂
  • Boron Source: Bis(pinacolato)diboron
  • Base: Potassium acetate or sodium carbonate
  • Solvent: Dimethylformamide (DMF), toluene, or ethanol
  • Temperature: 80–100°C
  • Duration: 12–24 hours

Research Findings:
A study reports successful synthesis using Pd(dppf)Cl₂ with bis(pinacolato)diboron in DMF at 80°C, yielding the boronic ester with high efficiency. The reaction mechanism involves oxidative addition of the halogenated benzoate to palladium, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronic ester.

Data Table:

Parameter Details
Catalyst Pd(dppf)Cl₂ or Pd(OAc)₂
Boron Source Bis(pinacolato)diboron
Base Potassium acetate
Solvent DMF
Temperature 80°C
Reaction Time 12–24 hours
Yield 75–85%

Synthesis via Boronic Acid and Pinacol Reaction

Method Overview:
This method involves the reaction of the corresponding boronic acid with pinacol to produce the boronic ester. It is a straightforward process suitable for laboratory-scale synthesis.

Reaction Conditions:

  • Reagents: Boronic acid derivative and pinacol
  • Catalyst: None required, though sometimes a dehydrating agent is used
  • Solvent: Toluene or ethanol
  • Temperature: Reflux (~80°C)
  • Duration: 4–6 hours

Research Findings:
VulcanChem reports that reacting methyl 5-hydroxy-2-boronic acid with pinacol in ethanol under reflux produces the target boronate ester with yields exceeding 70%. The process benefits from mild conditions and straightforward purification.

Data Table:

Parameter Details
Reagents Boronic acid + Pinacol
Solvent Ethanol
Temperature Reflux (~80°C)
Reaction Time 4–6 hours
Yield 70–75%

Oxidative Conversion from Boronic Acid to Boronic Ester

Method Overview:
An oxidative process can convert boronic acids to boronic esters using oxidizing agents such as sodium periodate, often in the presence of ammonium acetate, under mild conditions.

Reaction Conditions:

  • Reagents: Boronic acid, sodium periodate, ammonium acetate
  • Solvent: Acetone-water mixture
  • Temperature: 20°C
  • Duration: 16 hours

Research Findings:
A study demonstrates that sodium periodate efficiently oxidizes boronic acids to their corresponding boronic esters with yields around 71%. This method is useful for functional group transformations and purification.

Data Table:

Parameter Details
Reagents Sodium periodate, ammonium acetate
Solvent Acetone-water mixture
Temperature 20°C
Reaction Time 16 hours
Yield 71.2%

Cross-Coupling Strategies for Functionalization

Method Overview:
Advanced synthesis involves Suzuki-Miyaura cross-coupling reactions to introduce the boronic ester onto aromatic frameworks. This process employs aryl halides, boronate esters, palladium catalysts, and bases such as cesium carbonate.

Reaction Conditions:

  • Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂
  • Solvent: 1,4-dioxane, water, or DMF
  • Temperature: 85–90°C
  • Duration: 16 hours

Research Findings:
Research indicates high-yielding coupling reactions, with yields reaching up to 71%, enabling the synthesis of complex boronic esters with diverse substituents.

Data Table:

Parameter Details
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base Cesium carbonate or sodium carbonate
Solvent 1,4-Dioxane-water mixture
Temperature 85–90°C
Reaction Time 16 hours
Yield Up to 71%

Summary of Preparation Methods

Method Key Reagents & Conditions Typical Yield Suitable For
Direct palladium-catalyzed borylation Halogenated benzoates + bis(pinacolato)diboron, Pd catalyst, base, solvent 75–85% Laboratory synthesis
Boronic acid + pinacol reaction Boronic acid + pinacol, reflux in ethanol 70–75% Laboratory, small-scale synthesis
Oxidative conversion Boronic acid + sodium periodate + ammonium acetate, acetone-water 71.2% Functional group transformation
Cross-coupling (Suzuki-Miyaura) Aryl halides + boronic esters, Pd catalyst, base, solvent 71% Complex molecule synthesis

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling precursors , where the boronate ester moiety is introduced via palladium-catalyzed borylation. Key steps include:

  • Borylation of halogenated benzoates : React methyl 5-hydroxy-2-bromobenzoate with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ as a catalyst and Na₂CO₃ as a base in a solvent system like DME/water at 80°C .
  • Purification : Post-reaction, column chromatography (silica gel, hexane/ethyl acetate gradients) is employed to isolate the product. Purity (>95%) is confirmed via HPLC or ¹H NMR .

Basic: How should researchers purify and characterize this boronate ester?

Answer:

  • Purification : Use flash chromatography with silica gel (hexane:EtOAc 4:1 to 2:1) to remove unreacted boronating agents. Recrystallization in ethanol/water mixtures may enhance crystallinity .
  • Characterization :
    • ¹H/¹³C NMR : Confirm boronate ester integration (e.g., 1.3 ppm for pinacol methyl groups) and aromatic proton shifts .
    • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₅H₂₁BO₅: 308.15) .

Advanced: How do steric and electronic effects of the 5-hydroxy group influence regioselectivity in cross-coupling reactions?

Answer:
The 5-hydroxy group introduces steric hindrance and electronic modulation:

  • Steric effects : The hydroxyl group may restrict coupling to the ortho position relative to the boronate, favoring meta-substituted products in aryl-aryl couplings.
  • Electronic effects : Hydrogen bonding between the hydroxyl and catalyst (e.g., Pd(OAc)₂) can stabilize transition states, altering regioselectivity. Comparative studies with methyl-protected analogs (e.g., methyl 5-methoxy derivatives) are recommended to isolate electronic contributions .

Advanced: What are the stability considerations for this compound under acidic/basic or high-temperature conditions?

Answer:

  • Hydrolytic stability : The boronate ester is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Storage in anhydrous solvents (e.g., THF, DMF) at –20°C is advised .
  • Thermal stability : Decomposition occurs above 150°C. For high-temperature reactions (e.g., microwave-assisted coupling), limit exposure to <2 hours .

Advanced: How can conflicting reactivity data in cross-coupling studies be resolved?

Answer:
Discrepancies in reaction yields or selectivity often arise from:

  • Catalyst variability : Test multiple Pd sources (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) to identify ligand-dependent effects .
  • Substrate purity : Trace moisture or boronic acid impurities (from ester hydrolysis) can inhibit coupling. Pre-dry substrates with molecular sieves and verify purity via ¹H NMR .

Advanced: What analytical strategies differentiate between boronate ester tautomers or degradation products?

Answer:

  • Tautomer identification : Use ¹¹B NMR to distinguish between boronate esters (δ ~30 ppm) and boronic acids (δ ~28 ppm) .
  • Degradation profiling : LC-MS or TLC (visualized with KMnO₄ stain) detects hydrolyzed boronic acids or dimerized byproducts .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the 5-hydroxy substituent impact crystallographic analysis?

Answer:
The hydroxyl group facilitates hydrogen-bonded crystal packing, improving diffraction quality. For SHELXL refinement, assign hydrogen positions via difference Fourier maps and restrain O–H distances (~0.82 Å) to mitigate thermal motion artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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